molecular formula C8H9N3 B1396736 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1289082-81-0

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Cat. No.: B1396736
CAS No.: 1289082-81-0
M. Wt: 147.18 g/mol
InChI Key: WCOHKCWLPGIUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell growth and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with various proteins involved in cell signaling, such as kinases, which further modulates cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation. By altering these pathways, this compound can induce cell cycle arrest and promote cell death in various cancer cell lines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can maintain its inhibitory effects on FGFRs for extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential. For example, the compound’s ability to accumulate in cancer cells enhances its efficacy as an anticancer agent.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHKCWLPGIUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 2
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 4
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Reactant of Route 6
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.